1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione is a synthetic organic compound belonging to the class of imidazolidinediones. It is a derivative of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin), a well-known anticonvulsant drug. [] The presence of two methyl groups at the N1 and N3 positions distinguishes it from phenytoin. This structural modification can potentially influence its chemical reactivity and biological activity compared to the parent compound. [] In scientific research, 1,3-dimethyl-5,5-diphenyl-2,4-imidazolidinedione serves as a valuable building block for synthesizing diverse organic compounds and investigating structure-activity relationships. []
1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione can be synthesized through the alkylation of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin). [] This reaction typically employs alkylating agents such as alkyl halides or dimethyl sulfate in the presence of a base like potassium carbonate. [] Phase-transfer catalysis, utilizing catalysts like tetra-n-butylammonium bromide, can facilitate the alkylation process. [] The reaction is generally carried out in polar aprotic solvents such as dimethylformamide at room temperature. []
The molecular structure of 1,3-dimethyl-5,5-diphenyl-2,4-imidazolidinedione consists of an imidazolidine ring core with two phenyl rings and two methyl groups attached. [] The two phenyl rings are usually oriented at dihedral angles relative to the imidazolidine ring. [] The presence of bulky phenyl and methyl substituents on the imidazolidine ring can introduce steric hindrance, influencing the molecule's conformation and potentially its interactions with other molecules. [, ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2